3,3'-双(3,5-二苯基苯基)-1,1'-联萘-2,2'-二醇

描述

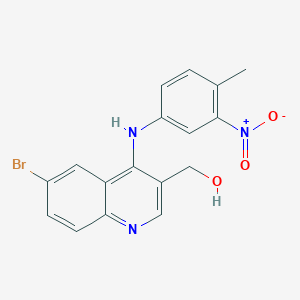

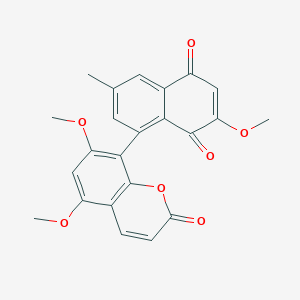

The compound of interest, 3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol, is a binaphthyl derivative, which is a class of compounds known for their utility in various chemical applications due to their chiral properties. These compounds are often used as ligands in asymmetric synthesis and catalysis, as well as in the development of materials with unique optical properties.

Synthesis Analysis

The synthesis of binaphthyl derivatives is a topic of significant interest in the field of organic chemistry. For instance, the synthesis of chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has been achieved through a novel nickel-catalyzed phosphine insertion, which has become a successful chiral ligand since its introduction in the early 1980s . Additionally, the Williamson Reaction has been employed for the alternate resolution of 2,2'-Bis(bromomethyl)-1,1'-binaphthyl and 1,1'-binaphthalene-2,2'-diol, leading to the production of optically pure compounds .

Molecular Structure Analysis

The molecular structure of binaphthyl derivatives is characterized by the presence of two naphthalene rings connected at the 1,1' positions, often substituted with various functional groups that can significantly alter their physical and chemical properties. For example, the introduction of diphenylphosphino groups can enhance the ligand's ability to catalyze asymmetric reactions .

Chemical Reactions Analysis

Binaphthyl derivatives participate in a variety of chemical reactions. The enantioresolution of BINAPO, a related binaphthyl oxide, was achieved using an inclusion complex with chiral 2,2'-dihydroxy-1,1'-binaphthyl, resulting in high enantiomeric excesses . Moreover, the synthesis of biaryl-like CATPHOS diphosphines through double Diels–Alder cycloaddition has shown to be efficient ligands for palladium-catalyzed amination of aromatic bromides and α-arylation of ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of binaphthyl derivatives are influenced by their substituents. For instance, a binaphthyl derivative with triphenylsilylphenyl groups, 4,4'-bis(4"-triphenylsilylphenyl)-1,1'-binaphthalene, has been reported to have a high glass transition temperature and to function as an ultraviolet amplified spontaneous emitter and host for blue electroluminescent devices . This highlights the potential of binaphthyl derivatives in the field of organic electronics and photonics.

科学研究应用

绝对构型和结构分析

- 已使用振动圆二色性、电子圆二色性和旋光色散光谱等实验技术确认了 3,3'-二苯基-[2,2'-联萘]-1,1'-二醇 (VANOL) 的绝对构型。量子化学预测已被用来解决其结构文献中的差异 (Polavarapu 等人,2009 年)。

合成和拆分技术

- 已经开发出合成和拆分类似于 3,3'-双(3,5-二苯基苯基)-1,1'-联萘-2,2'-二醇 的结构的方法。其中包括联芳基双膦的新拆分方法和建立绝对立体化学构型的分析技术 (Andersen 等人,2004 年)。

不对称催化中的应用

- 该化合物已被用于制备对映体纯二醇,它在不对称催化中具有应用。已经报道了有效拆分和高对映体纯度的技术,为有机合成领域做出了贡献 (Liu 等人,2003 年)。

新型配体的开发

- 已经合成了基于 3,3'-双(3,5-二苯基苯基)-1,1'-联萘-2,2'-二醇 的新型配体,用于各种催化过程。其中包括膦酸化和两亲性树脂负载配体的开发 (Jaffrès 等人,1998 年),(Otomaru 等人,2004 年)。

在有机合成中的应用

- 该化合物及其衍生物已用于有机合成过程,如对映选择性分配和不对称氢化,展示了其在手性化学领域的用途 (Zhang 等人,2015 年),(Inagaki 等人,1997 年)。

手性配体合成中的潜力

- 已经探索了其合成用于不对称催化的手性配体的潜力,包括二膦和其他相关化合物的合成 (Che 等人,2000 年)。

属性

IUPAC Name |

3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H38O2/c57-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)58)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-36,57-58H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVFHSXATSQDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC(=CC(=C7)C8=CC=CC=C8)C9=CC=CC=C9)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride](/img/structure/B3034170.png)

![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)

![1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone](/img/structure/B3034176.png)

![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)

![1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3034186.png)

![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)